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molecular formula C10H11NO2 B8743585 methyl (2E)-3-(3-aminophenyl)prop-2-enoate

methyl (2E)-3-(3-aminophenyl)prop-2-enoate

Cat. No. B8743585
M. Wt: 177.20 g/mol
InChI Key: VCSGRXIKJCLEAN-UHFFFAOYSA-N
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Patent
US04002673

Procedure details

50 g of 3-nitrocinnamic acid methyl ester in 350 ml of methanol are hydrogenated in the presence of 1.5 g of the platinum sulphide catalyst described in Example 6 (5% strength on active charcoal) for 2 hours at 70° C and one half hour at 80° C under 130 bars hydrogen pressure in a stirred autoclave of 700 ml capacity. The pressure drop has ceased after 2 hours. The solution is freed from the catalyst and evaporated. 43 g of crystalline 3-aminocinnamic acid methyl ester of melting point 75° C are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1.C.[H][H]>CO.[Pt]=S>[CH3:1][O:2][C:3](=[O:15])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(C=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt]=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C=CC1=CC(=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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